molecular formula C18H27FN2O7P2 B12761581 Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester CAS No. 132508-17-9

Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester

Cat. No.: B12761581
CAS No.: 132508-17-9
M. Wt: 464.4 g/mol
InChI Key: UIBAAMPWVKMRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzoyl group and a pyrazolylidene moiety, making it an interesting subject for research in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the 3-fluorobenzoyl precursor, which is then reacted with other reagents to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorobenzoyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester involves its interaction with specific molecular targets and pathways The fluorobenzoyl group and pyrazolylidene moiety play key roles in its activity, influencing its binding affinity and reactivity

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3-fluorobenzoyl)acetate: Shares the fluorobenzoyl group but differs in its overall structure and properties.

    4-Fluorobenzylamine: Contains a fluorobenzyl group, offering different reactivity and applications.

    3-Fluorobenzoic acid: A simpler compound with a fluorobenzoyl group, used in various chemical reactions.

Uniqueness

Phosphonic acid, (5-(3-fluorobenzoyl)-2,4-dihydro-3H-pyrazol-3-ylidene)bis-, tetraethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

132508-17-9

Molecular Formula

C18H27FN2O7P2

Molecular Weight

464.4 g/mol

IUPAC Name

[5,5-bis(diethoxyphosphoryl)-1,4-dihydropyrazol-3-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C18H27FN2O7P2/c1-5-25-29(23,26-6-2)18(30(24,27-7-3)28-8-4)13-16(20-21-18)17(22)14-10-9-11-15(19)12-14/h9-12,21H,5-8,13H2,1-4H3

InChI Key

UIBAAMPWVKMRCQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(CC(=NN1)C(=O)C2=CC(=CC=C2)F)P(=O)(OCC)OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.